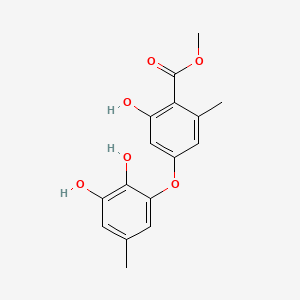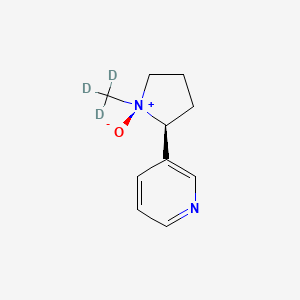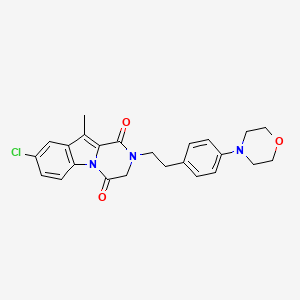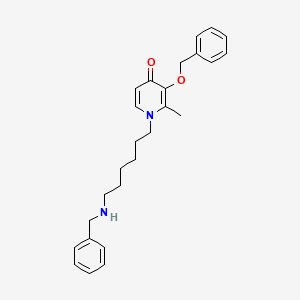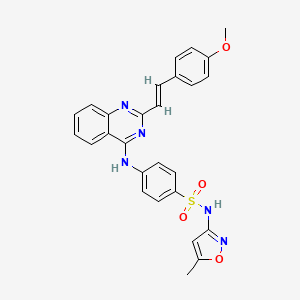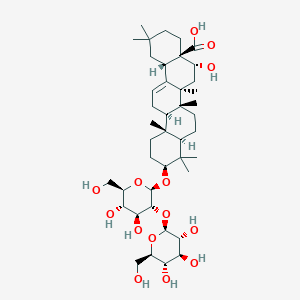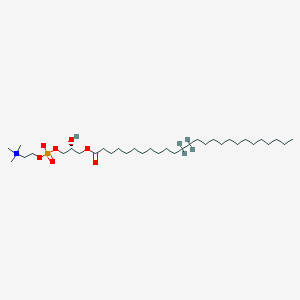
Anticancer agent 51
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Anticancer agent 51 is a promising compound in the field of oncology, known for its potent anticancer properties. It has shown significant efficacy against various cancer cell lines, making it a subject of extensive research. This compound is part of a broader class of anticancer agents that target specific molecular pathways involved in cancer progression.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Anticancer agent 51 typically involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the use of quinazolinone derivatives, which are known for their broad-spectrum anticancer effects . The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize impurities. Advanced techniques like continuous flow synthesis and automated reactors are often employed to enhance production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Anticancer agent 51 undergoes various chemical reactions, including:
Oxidation: This reaction is crucial for modifying the compound’s structure to enhance its anticancer properties.
Reduction: Used to alter specific functional groups within the molecule.
Substitution: Commonly employed to introduce different substituents that can improve the compound’s efficacy.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions are typically derivatives of the original compound, each with unique properties that contribute to its overall anticancer activity.
Wissenschaftliche Forschungsanwendungen
Anticancer agent 51 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on cellular processes and its potential to induce apoptosis in cancer cells.
Medicine: Explored as a therapeutic agent in preclinical and clinical trials for various types of cancer.
Industry: Utilized in the development of new anticancer drugs and formulations.
Wirkmechanismus
The mechanism of action of Anticancer agent 51 involves targeting specific molecular pathways that are crucial for cancer cell survival and proliferation. It primarily acts by inhibiting key enzymes and proteins involved in cell division and growth. This leads to the induction of apoptosis and the inhibition of tumor growth .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to Anticancer agent 51 include:
Quinoxaline derivatives: Known for their broad-spectrum anticancer activities.
Coumarin-based agents: These compounds have shown promising results in cancer therapy.
Gold complexes: These exhibit anticancer activities by targeting thioredoxin reductase and other thiol-rich proteins.
Uniqueness
What sets this compound apart from these similar compounds is its unique molecular structure, which allows for more targeted action against cancer cells. Its ability to undergo various chemical modifications also makes it a versatile compound for developing new anticancer therapies.
Eigenschaften
Molekularformel |
C22H20F3N3O2S |
|---|---|
Molekulargewicht |
447.5 g/mol |
IUPAC-Name |
1-[[(2S)-2-(6-methoxynaphthalen-2-yl)propanoyl]amino]-3-[4-(trifluoromethyl)phenyl]thiourea |
InChI |
InChI=1S/C22H20F3N3O2S/c1-13(14-3-4-16-12-19(30-2)10-5-15(16)11-14)20(29)27-28-21(31)26-18-8-6-17(7-9-18)22(23,24)25/h3-13H,1-2H3,(H,27,29)(H2,26,28,31)/t13-/m0/s1 |
InChI-Schlüssel |
DAUFGNVJEFCGLD-ZDUSSCGKSA-N |
Isomerische SMILES |
C[C@@H](C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)NNC(=S)NC3=CC=C(C=C3)C(F)(F)F |
Kanonische SMILES |
CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)NNC(=S)NC3=CC=C(C=C3)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




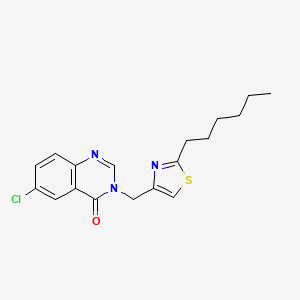

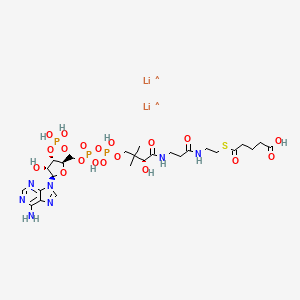
![2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6-[(2S,3R,4R,6R)-4-hydroxy-6-methyl-5-oxo-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]chromen-4-one](/img/structure/B15141288.png)
